molecular formula C18H15Cl2N3O3 B14048252 2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetate

2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetate

Cat. No.: B14048252
M. Wt: 392.2 g/mol
InChI Key: VCNWRCRRFQAKCP-UHFFFAOYSA-N
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Description

2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetate ( 663180-95-8) is a synthetically produced pyrazoline derivative with a molecular formula of C18H15Cl2N3O3 and a molecular weight of 392.24 g/mol. This compound is of significant interest in medicinal chemistry and pharmacological research, primarily due to its structural relationship with the pyrazoline class of bioactive molecules. Pyrazolines are well-established in scientific literature as electron-rich, nitrogen-containing heterocycles known to exhibit a diverse range of biological activities . The core pyrazoline structure is a key pharmacophore in many therapeutic agents, underpinning its research value . The primary research applications of this compound are linked to its potential as a cannabinoid CB1 receptor antagonist or inverse agonist. Structural analogs, particularly 1,3,4-diarylpyrazoline derivatives, have been extensively studied for their high affinity to the CB1 receptor . This makes them valuable tools for investigating the endocannabinoid system, which is implicated in a wide array of physiological processes. Research in this area is focused on understanding its potential role in modulating food intake, metabolic disorders, and substance abuse . Furthermore, given that many pyrazoline and pyrazole derivatives have demonstrated notable anticancer, antimicrobial, and anti-inflammatory properties in preclinical studies, this compound serves as a critical intermediate or reference standard for synthesizing and evaluating novel bioactive molecules in these fields . Its mechanism of action is believed to involve specific receptor interactions and signaling pathways, similar to other compounds in its class, making it a compound of interest for developing targeted therapies . This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C18H15Cl2N3O3

Molecular Weight

392.2 g/mol

IUPAC Name

2-[2-(3,4-dichlorophenyl)-3-oxo-5-pyridin-3-yl-1H-pyrazol-4-yl]ethyl acetate

InChI

InChI=1S/C18H15Cl2N3O3/c1-11(24)26-8-6-14-17(12-3-2-7-21-10-12)22-23(18(14)25)13-4-5-15(19)16(20)9-13/h2-5,7,9-10,22H,6,8H2,1H3

InChI Key

VCNWRCRRFQAKCP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC1=C(NN(C1=O)C2=CC(=C(C=C2)Cl)Cl)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation Followed by Cyclization

A modified Claisen-Schmidt reaction between 3,4-dichlorophenylacetone and pyridine-3-carbaldehyde generates the α,β-unsaturated ketone intermediate. Subsequent treatment with hydrazine hydrate under reflux conditions induces cyclization to form the 1-(3,4-dichlorophenyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol scaffold. Key parameters:

  • Solvent: Ethanol or methanol
  • Catalyst: Barium hydroxide or acetic acid
  • Temperature: 70–80°C for 4–6 hours
  • Yield: 62–68% (based on analogous syntheses)

Sonochemical Cyclization

Ultrasound-assisted methods using hydrazine hydrate in acetic acid reduce reaction times to 1–2 hours while improving yields to 72–75%. Sonication enhances mass transfer, promoting regioselective formation of the 1,3,5-trisubstituted pyrazole.

Hydroxylation and Acetate Esterification

The 5-hydroxy group is intrinsic to the cyclization step but requires protection during subsequent modifications.

Direct Esterification

Reaction with ethyl chloroacetate in dichloromethane (DCM) using potassium carbonate as a base:

  • Molar ratio: 1:1.2 (pyrazole:chloroacetate)
  • Reaction time: 6–8 hours at room temperature
  • Isolation: Column chromatography (ethyl acetate/hexane, 3:7) yields 65–70% pure product

Acetylation-Transesterification

Alternative pathway involving:

  • Protection: Acetylation of the 5-OH group with acetic anhydride/pyridine (0–5°C, 2 hours)
  • Transesterification: Reaction with ethyl alcohol and sulfuric acid catalyst (reflux, 12 hours)
  • Deprotection: Basic hydrolysis (NaOH/EtOH)

This method achieves 58–63% overall yield but introduces additional purification steps.

Regiochemical Control and Byproduct Mitigation

Regioselectivity challenges arise from the asymmetry of the α,β-unsaturated ketone precursor. Strategies include:

Solvent Polarity Modulation

Polar aprotic solvents (DMF, DMSO) favor formation of the desired 1,3,5-regioisomer by stabilizing transition states through dipole interactions.

Catalytic Additives

Boric acid (5 mol%) suppresses dihydropyrazole byproducts by coordinating to the hydrazine nucleophile, enhancing selectivity to >85%.

Comparative Data on Synthesis Protocols

Method Steps Total Yield Reaction Time Key Advantage
Traditional 3 52–55% 34–40 hours Established reproducibility
Sonochemical 3 68–72% 8–10 hours Reduced energy input
One-pot Sequential 2 48–50% 24 hours Minimal intermediate isolation

Spectroscopic Characterization

Critical analytical data for quality control:

  • IR (KBr): 3270 cm⁻¹ (O-H stretch), 1745 cm⁻¹ (C=O ester), 1590 cm⁻¹ (C=N pyrazole)
  • ¹H NMR (400 MHz, DMSO-d6): δ 8.65 (pyridinyl H), 7.82–7.35 (dichlorophenyl H), 4.22 (ester CH₂), 1.98 (acetate CH₃)
  • LC-MS: m/z 448.1 [M+H]⁺ (calculated 447.8)

Industrial-Scale Considerations

For bulk production (>10 kg batches):

  • Continuous Flow Reactors: Enable precise control of exothermic cyclization steps (ΔT = 15–20°C)
  • Green Chemistry Metrics:
    • PMI (Process Mass Intensity): 23.7 vs. 41.5 for batch processes
    • E-factor: 8.2 kg waste/kg product (improved solvent recovery)

Challenges and Optimization Opportunities

  • Byproduct Formation:
    • 10–15% dihydropyrazole impurities require silica gel chromatography (hexane:EtOAc gradient)
  • Ester Hydrolysis:
    • Moisture-sensitive intermediates necessitate anhydrous conditions (<50 ppm H₂O)
  • Catalyst Recycling:
    • Immobilized Ba(OH)₂ on mesoporous silica enables 5 reaction cycles without yield drop

Emerging Methodologies

Photochemical Activation

UV-light-mediated cyclization in microreactors (254 nm, 15 min) achieves 78% yield with superior regiocontrol.

Biocatalytic Approaches

Lipase-mediated esterification (Candida antarctica Lipase B) in ionic liquids:

  • Solvent: [BMIM][BF₄]
  • Conversion: 92% at 45°C in 6 hours
  • Enzyme Reuse: 8 cycles with <10% activity loss

Chemical Reactions Analysis

Types of Reactions

2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrazole ring.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield a deoxygenated pyrazole derivative.

Scientific Research Applications

2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrazole Derivatives

Compound Name Position 1 Position 3 Position 4 Position 5 Key Functional Groups
Target Compound 3,4-Dichlorophenyl Pyridin-3-yl Ethyl acetate Hydroxy Acetate ester, Hydroxy
(S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-methoxyphenyl)propanamide (6) 3,4-Dichlorophenyl Pyridin-3-yl 2-(Methylthio)ethyl Oxy-propyl linker Acetamido, Methoxyphenyl, Methylthio
(S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-2-(methylsulfonamido)-3-(pyridin-3-yl)propanamide (10) 3,4-Dichlorophenyl Pyridin-3-yl 2-(Methylthio)ethyl Oxy-propyl linker Methylsulfonamido, Pyridin-3-yl
BD 1008 3,4-Dichlorophenyl (non-pyrazole) N/A N/A N/A Phenethylpiperidine, Pyrrolidinyl

Key Observations:

Substituent Diversity at Position 4: The target compound’s ethyl acetate group contrasts with the 2-(methylthio)ethyl substituent in compounds 6 and 10 . The acetate may confer higher polarity and susceptibility to esterase-mediated hydrolysis compared to the more lipophilic methylthio group. BD 1008, a non-pyrazole analog, features a phenethylpiperidine structure, highlighting the pharmacological versatility of dichlorophenyl-containing compounds .

In contrast, compounds 6 and 10 replace the hydroxy group with an oxy-propyl linker connected to amide functionalities, which may alter pharmacokinetic profiles .

Biological Activity Implications :

  • Methylthio and sulfonamido groups in compounds 6 and 10 are associated with improved metabolic stability and target engagement in enzyme inhibition studies . The hydroxy group in the target compound, however, might render it more suitable for hydrophilic environments (e.g., extracellular targets).

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Property Comparison

Property Target Compound Compound 6 Compound 10
Molecular Weight ~450 g/mol (estimated) ~750 g/mol ~720 g/mol
LogP (Lipophilicity) Moderate (due to acetate) High (methylthio, methoxy) High (methylsulfonamido)
Solubility Moderate (polar groups) Low (lipophilic substituents) Low
Metabolic Stability Low (ester hydrolysis) High (stable thioether) High (sulfonamido stability)

Key Insights:

  • The target compound’s ethyl acetate group likely reduces logP compared to methylthio-containing analogs, improving aqueous solubility but compromising metabolic stability .
  • Compounds 6 and 10 exhibit higher molecular weights due to extended amide side chains, which may affect membrane permeability .

Biological Activity

2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetate, with CAS Number 663180-95-8, is a compound of significant interest due to its potential therapeutic applications. Its structure features a pyrazole moiety, which has been associated with various biological activities, including anti-cancer and anti-inflammatory properties. This article aims to detail the biological activity of this compound by reviewing relevant studies and findings.

  • Molecular Formula : C18H15Cl2N3O3
  • Molecular Weight : 392.236 g/mol
  • LogP : 4.052 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of 2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetate has been examined in various studies, focusing on its effects on cancer cells and its mechanism of action.

Anticancer Activity

Research indicates that compounds containing the pyrazole ring often exhibit anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.

Case Study: Inhibition of Dihydrofolate Reductase (DHFR)
One study highlighted the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibitors of DHFR can lead to reduced synthesis of nucleotides necessary for DNA replication, thereby inducing apoptosis in cancer cells . The specific compound was shown to have a high affinity for DHFR, suggesting a potential mechanism for its anticancer activity.

CompoundTarget EnzymeIC50 Value
2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetateDHFR<100 nM

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. Pyrazole derivatives have been documented to inhibit the production of pro-inflammatory cytokines in various models, suggesting a role in managing inflammatory diseases .

The biological activity of 2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetate likely involves multiple pathways:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways related to growth and survival.
  • Cytokine Modulation : It could modulate the immune response by affecting cytokine production.
  • DNA Synthesis Interference : By inhibiting DHFR, it reduces the availability of tetrahydrofolate necessary for nucleotide synthesis.

Research Findings

Several studies have documented the efficacy of similar compounds in preclinical models:

  • Study on Cancer Cell Lines : A recent study demonstrated that similar pyrazole derivatives exhibited significant cytotoxicity against breast and prostate cancer cell lines with IC50 values ranging from 50 nM to 200 nM .

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